12-(Benzyloxy)-12-oxododecanoic acid

PROTAC linker lipophilicity cell permeability

Standard monoprotected C12 diacid linkers often lack orthogonal deprotection options or optimal lipophilicity for PROTAC design. This benzyl ester derivative addresses both needs. - **Key physicochemical parameters:** logP 5.14; melting point 65-66°C; bp 457.6°C. - **Orthogonal deprotection:** Hydrogenolytic removal neutral conditions - compatible with acid/base-labile groups on E3 ligands. - **Enhanced lipophilicity:** logP 1.995 units higher than methyl ester analog - improves passive cellular permeability. - **Proven utility:** Cited in patent DE102007029612A1 for selective amidation/esterification.

Molecular Formula C19H28O4
Molecular Weight 320.4 g/mol
CAS No. 88353-04-2
Cat. No. B3058192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-(Benzyloxy)-12-oxododecanoic acid
CAS88353-04-2
Molecular FormulaC19H28O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCCCCCCCCCC(=O)O
InChIInChI=1S/C19H28O4/c20-18(21)14-10-5-3-1-2-4-6-11-15-19(22)23-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,21)
InChIKeyZDTVBXVYNIHVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-(Benzyloxy)-12-oxododecanoic Acid for PROTAC Linker Design


12-(Benzyloxy)-12-oxododecanoic acid (CAS 88353-04-2) is the monobenzyl ester derivative of dodecanedioic acid, a C12 linear aliphatic dicarboxylic acid . It serves as a hydrophobic alkyl-chain PROTAC linker, providing a protected carboxylic acid handle for sequential conjugation in proteolysis-targeting chimera (PROTAC) synthesis . The compound is characterized by a predicted density of 1.061 g/cm³, a melting point of 65–66 °C, a boiling point of 457.6 °C, and a logP value of 5.14 (ACD/LogP) [REFS-1, REFS-3].

1 PROTAC linker: C12 alkyl spacer with protected carboxyl handle
2 Orthogonal deprotection: Benzyl ester cleaved by hydrogenolysis under neutral conditions
3 Sequential conjugation: Free acid available for amidation/esterification while benzyl ester remains intact

12-(Benzyloxy)-12-oxododecanoic Acid vs. Other Linkers


Within the family of monoprotected dodecanedioic acid linkers, the choice of protecting group fundamentally alters three critical parameters: (1) orthogonal deprotection conditions, (2) lipophilicity and cellular permeability, and (3) steric bulk affecting conjugation efficiency. The benzyl ester group in 12-(benzyloxy)-12-oxododecanoic acid provides hydrogenolytic removal under neutral conditions, which is orthogonal to acid- and base-labile protecting groups commonly employed in multi-step PROTAC synthesis . Furthermore, the aromatic benzyl moiety contributes to higher logP and increased molecular volume relative to methyl or tert-butyl analogs, which may modulate the physicochemical properties of the final PROTAC molecule [REFS-2, REFS-3]. Direct substitution with methyl ester or tert-butyl ester linkers would alter both the synthetic route and the biophysical profile of the resulting degrader.

Deprotection chemistry Hydrogenolysis (benzyl) vs saponification (methyl) or acidolysis (tert-butyl) — orthogonal deprotection strategy not interchangeable
Lipophilicity profile Higher logP and molecular weight with benzyl ester may alter permeability and solubility relative to methyl/tert-butyl analogs
Thermal behavior Elevated boiling point and melting point affect purification and handling; direct substitution requires protocol adjustment

12-(Benzyloxy)-12-oxododecanoic Acid Linker Comparison


Molecular Weight and Lipophilicity Comparison

The benzyl ester confers a substantially higher molecular weight and lipophilicity compared to the methyl and tert-butyl ester analogs, potentially influencing cellular permeability and solubility. Specifically, 12-(benzyloxy)-12-oxododecanoic acid has a molecular weight of 320.43 g/mol and an ACD/LogP of 5.14 . In contrast, 12-methoxy-12-oxododecanoic acid (methyl ester) has a molecular weight of 244.33 g/mol and a logP of 3.145 [1]. 12-(tert-Butoxy)-12-oxododecanoic acid (tert-butyl ester) has a molecular weight of 286.41 g/mol and a logP of 4.31 [2]. The ~1–2 unit increase in logP for the benzyl ester relative to the methyl and tert-butyl esters may enhance passive membrane permeability but could also reduce aqueous solubility.

MW & Lipophilicity
Cross-study comparable
Benzyl ester: MW 320.43, logP 5.14 Methyl ester: MW 244.33, logP 3.145 ΔMW +76.1 g/mol | ΔlogP +1.995
May enhance passive permeability; solubility trade-off
Predicted values from database sources
PROTAC linker lipophilicity cell permeability molecular weight

Thermal Stability and Boiling Point Comparison

The benzyl ester exhibits a significantly higher boiling point (457.6 °C) than the methyl ester (355.3 °C) and a much higher boiling point than the unprotected dodecanedioic acid (which sublimes or decomposes before boiling) [REFS-1, REFS-2]. This elevated boiling point correlates with lower vapor pressure (0.0±1.2 mmHg at 25°C for benzyl ester vs 0.0±1.7 mmHg for methyl ester), indicating reduced volatility and improved thermal stability during handling and storage . The benzyl ester also has a higher melting point (65–66 °C) compared to the methyl ester (51.5–52 °C), reflecting stronger intermolecular interactions.

Thermal Stability
Cross-study comparable
Benzyl ester: BP 457.6°C, MP 65–66°C Methyl ester: BP 355.3°C, MP 51.5–52°C ΔBP +102.3°C
Higher BP reduces volatility; aids purification
Predicted boiling points at 760 mmHg
thermal stability synthetic intermediate purification boiling point

Orthogonal Deprotection: Benzyl vs. Methyl Ester

The benzyl ester protecting group in 12-(benzyloxy)-12-oxododecanoic acid can be removed under mild, neutral conditions via catalytic hydrogenation (Pd/C, H₂), which is orthogonal to base-labile (e.g., methyl ester) and acid-labile (e.g., tert-butyl ester) protecting groups . This enables sequential deprotection in complex molecule synthesis without affecting other ester functionalities. In contrast, the methyl ester requires basic saponification (e.g., NaOH/MeOH) and the tert-butyl ester requires acidic cleavage (e.g., TFA). The benzyl ester therefore provides greater synthetic flexibility in multi-step PROTAC assembly.

Orthogonal Deprotection
Class-level inference
Cleavage: H₂/Pd-C (neutral) vs NaOH (basic) or TFA (acidic)
Enables sequential PROTAC assembly without side reactions
Standard protecting group orthogonality
orthogonal protection hydrogenolysis synthetic strategy PROTAC synthesis

Amide Bond Formation Intermediate

12-(Benzyloxy)-12-oxododecanoic acid has been employed as a building block in the synthesis of glucamine-based derivatives, as described in patent DE102007029612A1. In this process, dodecanedioic acid monobenzyl ester is reacted with a halo-carbonyl compound followed by glucamine to yield pentahydroxy-pentylcarbamoyl-undecanoic acid benzyl ester [1]. While specific yields are not disclosed, the patent demonstrates the compound's utility as a monoprotected dicarboxylic acid intermediate for amide bond formation.

Amide Intermediate
Supporting evidence
Patent DE102007029612A1: used to prepare glucamine derivatives via amide bond formation
Demonstrates utility as protected C12 spacer for amide conjugates
Specific yields not disclosed
amide synthesis intermediate yield glucamine derivative

12-(Benzyloxy)-12-oxododecanoic Acid Optimal Applications


PROTAC Linker with High Lipophilicity

When designing a PROTAC degrader, the linker's lipophilicity impacts cellular permeability and ternary complex formation. 12-(Benzyloxy)-12-oxododecanoic acid provides a logP of 5.14, which is 1.995 units higher than the methyl ester analog and 0.83 units higher than the tert-butyl ester [REFS-1, REFS-2]. This increased lipophilicity may be advantageous for PROTACs targeting intracellular proteins where passive diffusion across lipid bilayers is rate-limiting. Additionally, the benzyl ester can be removed by hydrogenolysis, offering orthogonal deprotection relative to acid- and base-labile groups present in the E3 ligand or target-binding moiety .

Multi-Step Synthesis of Long-Chain Derivatives

The monobenzyl ester serves as a protected dodecanedioic acid, enabling selective amidation or esterification at the free carboxylic acid while the benzyl ester remains intact. This approach is exemplified in patent DE102007029612A1, where the compound is used to synthesize glucamine derivatives [2]. The higher thermal stability (boiling point 457.6 °C) compared to the methyl ester (355.3 °C) also facilitates purification by distillation or recrystallization .

Hydrogenolysis-Based Deprotection Protocols

In synthetic routes that incorporate multiple ester protecting groups, the benzyl ester in 12-(benzyloxy)-12-oxododecanoic acid can be selectively cleaved under neutral hydrogenation conditions, leaving methyl and tert-butyl esters unaffected . This orthogonal deprotection strategy is particularly valuable in the stepwise construction of heterobifunctional molecules such as PROTACs, where maintaining the integrity of other functional groups is critical for downstream conjugation.

Application
Selection Property
Validation Focus
PROTAC degrader with high membrane permeability
Lipophilicity-dependent permeability context
Balance logP with aqueous solubility
Multi-step synthesis requiring thermal stability
High boiling point and low volatility
Distillation/recrystallization compatibility
Orthogonal deprotection in complex PROTAC assembly
Hydrogenolysis-cleavable benzyl ester
Selective deprotection without affecting other esters

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